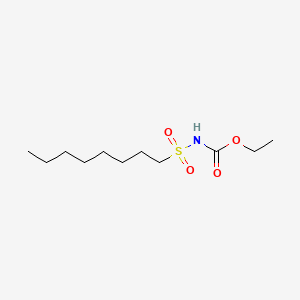
7-Methyl-2-octenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-octenal is an organic compound with the molecular formula C9H16O. It is an aldehyde with a characteristic structure that includes a methyl group at the seventh carbon and a double bond between the second and third carbons. This compound is known for its distinct aroma and is used in various applications, including fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Methyl-2-octenal can be synthesized through several methods. One common approach involves the aldol condensation of 7-methyl-2-octanone with formaldehyde, followed by dehydration to form the desired aldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale chemical reactors that allow for precise control of reaction parameters. The process often involves continuous flow systems to maintain consistent quality and high throughput. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-2-octenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-methyl-2-octanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 7-methyl-2-octanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 7-Methyl-2-octanoic acid.
Reduction: 7-Methyl-2-octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Methyl-2-octenal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2-octenal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amino groups in proteins, potentially altering their function. This interaction can affect cellular pathways and lead to various biological effects.
Comparación Con Compuestos Similares
7-Methyl-2-octanol: The reduced form of 7-Methyl-2-octenal, used in similar applications but with different chemical properties.
7-Methyl-6-octenal: A structural isomer with a different position of the double bond, leading to distinct reactivity and applications.
2-Octenal: A related aldehyde with a different substitution pattern, used in various chemical syntheses.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Propiedades
Número CAS |
53966-58-8 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
7-methyloct-2-enal |
InChI |
InChI=1S/C9H16O/c1-9(2)7-5-3-4-6-8-10/h4,6,8-9H,3,5,7H2,1-2H3 |
Clave InChI |
FZVMEYWMTUXZJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)




![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)





